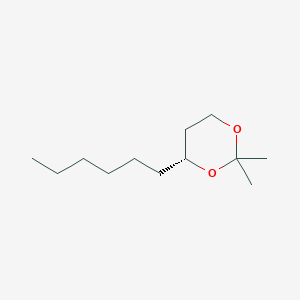
Rhodamine phalloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine phalloidin is a high-affinity probe for filamentous actin (F-actin) conjugated to the red-orange fluorescent dye, tetramethylrhodamine. It is widely used in biological research to selectively stain F-actin in fixed and permeabilized samples.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodamine phalloidin is synthesized by conjugating phalloidin with tetramethylrhodamine isothiocyanate. The process involves the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of phalloidin and its subsequent conjugation with tetramethylrhodamine isothiocyanate. The process is optimized for high yield and purity, ensuring the final product is suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodamine phalloidin primarily undergoes conjugation reactions. The key reaction is the formation of a stable bond between phalloidin and tetramethylrhodamine isothiocyanate.
Common Reagents and Conditions:
Reagents: Phalloidin, tetramethylrhodamine isothiocyanate, and suitable linker molecules.
Conditions: Controlled pH and temperature to ensure efficient conjugation and stability of the final product.
Major Products: The major product of the reaction is this compound, a fluorescently labeled phalloidin derivative used for staining F-actin .
Applications De Recherche Scientifique
Rhodamine phalloidin has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of actin filaments.
Biology: Widely used in cell biology to visualize and quantify F-actin in tissue sections, cell cultures, and cell-free preparations.
Medicine: Employed in medical research to study cytoskeletal organization and dynamics in various cell types.
Industry: Utilized in the development of diagnostic tools and assays for detecting actin-related abnormalities
Mécanisme D'action
Rhodamine phalloidin binds selectively to filamentous actin (F-actin) with high affinity. The binding stabilizes the actin filaments and prevents their depolymerization. The fluorescent dye, tetramethylrhodamine, provides bright red-orange fluorescence, allowing for high-contrast visualization of actin structures in fixed and permeabilized samples .
Comparaison Avec Des Composés Similaires
Fluorescein phalloidin: Conjugated with fluorescein, providing green fluorescence.
Alexa Fluor phalloidin: Conjugated with Alexa Fluor dyes, offering a range of fluorescence colors.
BODIPY phalloidin: Conjugated with BODIPY dyes, providing bright and photostable fluorescence
Uniqueness of Rhodamine Phalloidin: this compound is unique due to its high affinity for F-actin and the bright red-orange fluorescence provided by tetramethylrhodamine. This combination allows for superior visualization and quantification of actin structures in various research applications .
Propriétés
Numéro CAS |
219920-04-4 |
|---|---|
Formule moléculaire |
C60H70N12O13S2 |
Poids moléculaire |
1231.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




